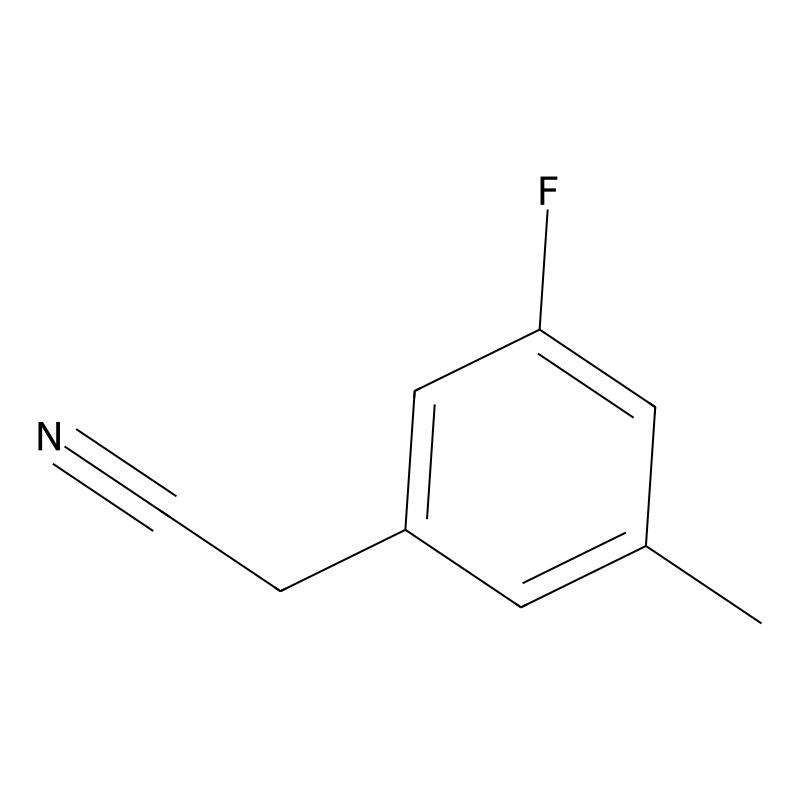2-(3-Fluoro-5-methylphenyl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the nitrile functional group (C≡N) suggests 2-(3-Fluoro-5-methylphenyl)acetonitrile could be a useful intermediate or building block in organic synthesis. The nitrile group can be readily transformed into various other functional groups, allowing for the creation of complex molecules.
Medicinal chemistry
The fluorine atom and methyl group on the phenyl ring can potentially influence the biological properties of a molecule. Research efforts might explore if 2-(3-Fluoro-5-methylphenyl)acetonitrile has any medicinal properties or if it can serve as a starting point for the development of new drugs.
Material science
Aromatic nitrile derivatives can sometimes exhibit interesting physical properties, such as liquid crystallinity or specific binding affinities. In principle, 2-(3-Fluoro-5-methylphenyl)acetonitrile could be investigated for potential applications in material science.
2-(3-Fluoro-5-methylphenyl)acetonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 151.16 g/mol. This compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, connected to an acetonitrile functional group. The unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in various fields, including synthetic organic chemistry and pharmacology.
- Oxidation: The nitrile group can be oxidized to form carboxylic acids. For example, using potassium permanganate or chromium trioxide can yield 3-fluoro-5-methylbenzoic acid.
- Reduction: The nitrile can be reduced to an amine, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in 2-(3-fluoro-5-methylphenyl)ethylamine.
- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization depending on the electrophile used.
The synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually conducted under reflux conditions to facilitate the nucleophilic substitution, leading to the desired acetonitrile derivative. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, with purification processes such as recrystallization or distillation employed to obtain high-purity products.
2-(3-Fluoro-5-methylphenyl)acetonitrile has several applications across different fields:
- Chemical Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
- Biological Research: The compound is useful for studying enzyme interactions and metabolic pathways.
- Industrial Uses: It finds applications in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Interaction studies involving 2-(3-Fluoro-5-methylphenyl)acetonitrile focus on its ability to bind with enzymes or receptors within biological systems. These studies are crucial for understanding its mechanism of action, particularly how it influences metabolic pathways. The fluorine atom's presence enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 2-(3-Fluoro-5-methylphenyl)acetonitrile:
| Compound Name | CAS Number | Similarity Level |
|---|---|---|
| 2-(3-Chloro-5-methylphenyl)acetonitrile | 80141-97-5 | High |
| 2-(3-Bromo-5-methylphenyl)acetonitrile | 501-00-8 | High |
| 2-(3-Fluoro-4-methylphenyl)acetonitrile | 122376-76-5 | Moderate |
| 2-(3,5-Difluorophenyl)acetonitrile | 658-99-1 | Moderate |
Uniqueness
The uniqueness of 2-(3-Fluoro-5-methylphenyl)acetonitrile lies in its specific substitution pattern on the phenyl ring. The combination of a fluorine atom at the 3-position and a methyl group at the 5-position significantly influences its reactivity and biological activity compared to other similar compounds. This distinct arrangement may enhance its utility in synthetic applications and biological research.








